3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Overview
Description
3-[(tert-Butyldimethylsilanyl)oxy]azetidine is an organic compound with the molecular formula C₉H₂₁NOSi. It features a four-membered azetidine ring with a tert-butyldimethylsilyloxy group attached. This compound is known for its utility in organic synthesis, particularly as a protecting group for hydroxyl functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine typically involves the reaction of azetidine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Azetidine+tert-Butyldimethylsilyl chlorideTriethylaminethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain anhydrous conditions and precise temperature control.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butyldimethylsilanyl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the silyl protecting group.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like tetrabutylammonium fluoride can facilitate the removal of the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can regenerate the free hydroxyl group.
Scientific Research Applications
3-[(tert-Butyldimethylsilanyl)oxy]azetidine has diverse applications in scientific research:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities, facilitating the synthesis of complex molecules.
Medicinal Chemistry: The azetidine ring is a common scaffold in drug design, and this compound can serve as a precursor for potential pharmaceuticals.
Materials Science: Employed in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Mechanism of Action
The mechanism of action of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective functionalization of other parts of the molecule. The tert-butyldimethylsilyl group can be removed under mild conditions, regenerating the free hydroxyl group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilyl fluoride
Uniqueness
3-[(tert-Butyldimethylsilanyl)oxy]azetidine is unique due to its combination of the azetidine ring and the tert-butyldimethylsilyloxy group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Compared to other silyl-protected compounds, it offers a balance of ease of synthesis and versatility in chemical reactions.
Properties
IUPAC Name |
azetidin-3-yloxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-8-6-10-7-8/h8,10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMHPBVREZOAQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875340-81-1 | |
Record name | 3-[(tert-Butyldimethylsilanyl)oxy]azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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